N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a complex structure with an indole, tetrazole, and benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The tetrazole ring can be formed through the cyclization of an azide with a nitrile . The final step involves coupling the indole and tetrazole intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and tetrazole formation, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the benzamide can be reduced to an amine.
Substitution: The chloro group on the indole can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability . The benzamide group can interact with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Unique due to the combination of indole, tetrazole, and benzamide moieties.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H17ClN6O |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-13-22-23-24-26(13)17-6-3-15(4-7-17)19(27)21-9-11-25-10-8-14-2-5-16(20)12-18(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,27) |
InChI Key |
XSEAMONLPBXZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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